molecular formula C19H19NO4 B5878675 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid

3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid

カタログ番号 B5878675
分子量: 325.4 g/mol
InChIキー: IMCVUOZMLOBMIG-SFQUDFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in pain management. It was originally developed by a pharmaceutical company called Spinifex Pharmaceuticals, which was later acquired by Novartis. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, making it a promising alternative to traditional pain medications.

作用機序

The mechanism of action of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves blocking the activity of the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system. By blocking this receptor, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to be effective in reducing pain in preclinical and clinical trials. It has also been shown to be well-tolerated and safe, with few side effects reported. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid does not have any known addictive properties, making it a promising alternative to traditional pain medications.

実験室実験の利点と制限

One advantage of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a non-opioid drug, which means that it does not have the same potential for addiction and abuse as traditional pain medications. However, one limitation of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a relatively new drug, and more research is needed to fully understand its potential benefits and limitations.

将来の方向性

There are several potential future directions for research on 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid. One area of focus could be on developing new formulations of the drug that are more effective or have fewer side effects. Another area of focus could be on studying the long-term effects of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid on pain management and overall health. Additionally, there is potential for 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid to be used in the treatment of other conditions that involve pain signaling in the nervous system, such as migraine headaches or fibromyalgia. Overall, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has shown promising results in preclinical and clinical trials, and further research is needed to fully understand its potential in pain management.

合成法

The synthesis of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with 4-methylbenzoyl chloride to form 4-ethoxyphenyl 4-methylbenzoate. This intermediate is then reacted with methylamine to form 4-ethoxyphenyl N-methyl-4-methylbenzoate, which is then hydrolyzed to form 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid.

科学的研究の応用

3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been studied extensively in preclinical and clinical trials for its potential use in pain management. It has shown promising results in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid works by targeting the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system.

特性

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-16-10-6-14(7-11-16)12-17(19(22)23)20-18(21)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCVUOZMLOBMIG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。